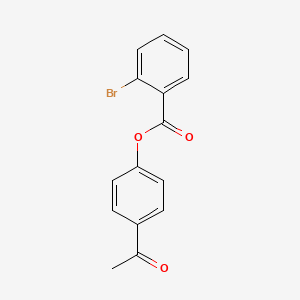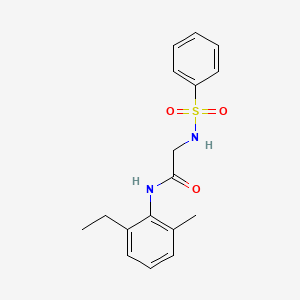
2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide, also known as UMI-77, is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications. UMI-77 is a selective inhibitor of the transcription factor TAF1, which is essential for the activity of RNA polymerase II. The inhibition of TAF1 by UMI-77 has been shown to have a variety of effects on cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide works by binding to the bromodomain of TAF1, which is essential for the recruitment of RNA polymerase II to gene promoters. By inhibiting the activity of TAF1, 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide disrupts the transcriptional machinery of the cell, leading to a variety of cellular effects.
Biochemical and physiological effects:
The biochemical and physiological effects of 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide are diverse and depend on the specific cellular context. In cancer cells, 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in tumor growth. In stem cells, 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide has been shown to promote differentiation and inhibit self-renewal. In neurons, 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide has been shown to regulate gene expression and promote neuronal differentiation.
実験室実験の利点と制限
One of the main advantages of 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide is its selectivity for TAF1, which allows for specific modulation of its activity in cells. 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide is also a small molecule inhibitor, which makes it easier to use in vitro and in vivo experiments. However, one limitation of 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide is its potential off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide and its potential therapeutic applications. One area of interest is the development of more potent and selective inhibitors of TAF1, which could have greater efficacy in cancer treatment. Another area of interest is the study of the role of TAF1 in other cellular processes, such as metabolism and inflammation. Finally, the development of 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide derivatives with improved pharmacokinetic properties could lead to the development of novel therapeutics for a variety of diseases.
合成法
The synthesis of 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide involves several steps, starting with the preparation of 2,5-dimethoxyphenylacetic acid and 2,3-dichlorobenzoyl chloride. These two compounds are then reacted together in the presence of a base to form 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide. The synthesis of 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
科学的研究の応用
2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide has been used extensively in scientific research to study the role of TAF1 in cellular processes. One of the main applications of 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide has been in cancer research, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide has also been used to study the role of TAF1 in stem cell differentiation, neuronal development, and immune response.
特性
IUPAC Name |
2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-9-6-7-13(21-2)12(8-9)18-15(19)10-4-3-5-11(16)14(10)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXUBEKMNFLXPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5725526.png)
![(3,4-dimethoxyphenyl)[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]amine](/img/structure/B5725535.png)
![3-methyl-N-[3-(propionylamino)phenyl]butanamide](/img/structure/B5725536.png)
![N'-[(2,3-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5725545.png)

![N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5725563.png)
![3-[5-(1,3-benzothiazol-2-yl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5725566.png)

![dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate](/img/structure/B5725597.png)
![N-[4-(acetylamino)phenyl]-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5725600.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5725618.png)

